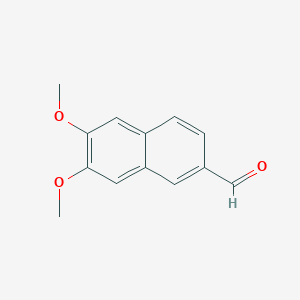

6,7-Dimethoxynaphthalene-2-carbaldehyde

Description

Properties

IUPAC Name |

6,7-dimethoxynaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-15-12-6-10-4-3-9(8-14)5-11(10)7-13(12)16-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQXUJIIEVZZEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=C(C=CC2=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40311086 | |

| Record name | MLS003115188 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40311086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66920-80-7 | |

| Record name | MLS003115188 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS003115188 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40311086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6,7 Dimethoxynaphthalene 2 Carbaldehyde and Congeneric Naphthaldehydes

Strategies for Carbon-Carbon Bond Formation on the Naphthalene (B1677914) Nucleus

The formation of the naphthaldehyde moiety often relies on the strategic introduction of a one-carbon unit or a precursor group onto a pre-existing or concurrently formed naphthalene ring system.

Electrophilic aromatic substitution is a foundational strategy for functionalizing aromatic rings. For electron-rich systems like dimethoxynaphthalenes, these reactions can be highly effective, though regioselectivity is a critical consideration.

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the naphthalene ring, which can subsequently be converted to other functionalities. The acylation of 2-methoxynaphthalene (B124790), a related substrate, has been studied extensively and demonstrates the directing effects of the methoxy (B1213986) group and the influence of reaction conditions. rsc.orgntu.edu.tw Typically, acylation occurs at positions activated by the electron-donating methoxy group. rsc.org For a 2,3-dimethoxynaphthalene (B160810) precursor, which would lead to a 6,7-dimethoxy substituted product, acylation is directed to the 1- or 2-position. The choice of Lewis acid catalyst and solvent can significantly impact the product distribution. rsc.orgbas.bg For instance, the acylation of 2-methoxynaphthalene can yield 1-acetyl-2-methoxynaphthalene (B1617039) or 2-acetyl-6-methoxynaphthalene (B28280) depending on the conditions. rsc.org The use of solid acid catalysts like zeolites is an environmentally friendlier alternative to traditional Lewis acids such as AlCl₃. ntu.edu.tw

Vilsmeier-Haack Formylation: This reaction is a mild and efficient method for the direct introduction of a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic compounds. ijpcbs.com The reaction utilizes a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent (a chloroiminium salt). chemistrysteps.comwikipedia.org This electrophile then attacks the activated positions of the naphthalene ring. organic-chemistry.org The subsequent hydrolysis of the resulting iminium ion furnishes the desired naphthaldehyde. wikipedia.org For substrates like dimethoxynaphthalenes, this method offers a direct route to naphthaldehydes and generally proceeds with high regioselectivity, targeting the most electron-rich positions. chemistrysteps.comcambridge.org

| Reaction | Substrate | Reagents | Catalyst/Solvent | Major Product(s) | Reference |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 2-Methoxynaphthalene | Acetic Anhydride (B1165640) | H₃PW₁₂O₄₀ / [BPy]BF₄ (Ionic Liquid) | 1-Acyl-2-methoxynaphthalene (up to 96.4% selectivity) | bas.bg |

| Friedel-Crafts Acylation | 2-Methoxynaphthalene | Acetyl Chloride | AlCl₃ / Nitrobenzene | 2-Acetyl-6-methoxynaphthalene (43% yield) | rsc.org |

| Friedel-Crafts Acylation | 2-Methoxynaphthalene | Acetyl Chloride | AlCl₃ / Carbon Disulphide | 1-Acetyl-2-methoxynaphthalene (44% yield) | rsc.org |

| Vilsmeier-Haack Formylation | Electron-Rich Arenes (General) | DMF / POCl₃ | Toluene or Dichlorobenzene | Formylated Arene | chemistrysteps.comcambridge.org |

| Vilsmeier-Haack Formylation | Anthracene (B1667546) | N-Methylformanilide / POCl₃ | Not specified | 9-Anthraldehyde | wikipedia.org |

Building the naphthalene nucleus from acyclic precursors via ring-closing reactions offers excellent control over the final substitution pattern. Various metal-free and metal-catalyzed protocols have been developed for the de novo synthesis of naphthaldehydes. nih.gov One notable approach involves the indium(III)-catalyzed regioselective annulation of 3-formylchromones with alkynes, which directly constructs diverse 1-naphthaldehyde (B104281) derivatives through a complex cascade featuring an aldehyde translocation. acs.orgacs.orgresearchgate.net This method allows for the creation of structurally complex naphthaldehydes from simpler starting materials. acs.org

Transition metal-catalyzed oxidative annulation has emerged as a powerful tool for synthesizing highly substituted aromatic systems. researchgate.net Palladium(II)-catalyzed oxidative annulation of substrates like 2-hydroxynaphthalene-1,4-diones with internal alkynes provides a route to diverse fused naphthalene derivatives. researchgate.netnih.govacs.orgacs.org Similarly, rhodium-catalyzed oxidative coupling of arylboronic acids with alkynes can produce substituted naphthalene and anthracene derivatives. researchgate.net These methods proceed via C-H bond functionalization and offer high step- and atom-economy for constructing the naphthalene core with specific substitution patterns. nih.govacs.org

The Stobbe condensation involves the reaction of a ketone or aldehyde with a succinic acid diester in the presence of a strong base to form an alkylidene succinic acid or a related half-ester. wikipedia.orgorganicreactions.org This product contains the necessary carbon framework that can be elaborated and cyclized to form a naphthalene ring system. For example, the condensation of 2-acetylnaphthalene (B72118) with diethyl succinate (B1194679) serves as a key step in the synthesis of phenanthrene (B1679779) derivatives. datapdf.com A similar strategy, starting with a suitably substituted benzaldehyde (B42025) or acetophenone, can be employed. The initial condensation product undergoes hydrolysis, reduction, and intramolecular Friedel-Crafts acylation (cyclization) to construct the second aromatic ring, yielding a tetralone intermediate that can be aromatized to the desired naphthalene. juniperpublishers.comresearchgate.net

| Methodology | Key Reactants | Catalyst/Base | Intermediate/Product Type | Reference |

|---|---|---|---|---|

| Regioselective Annulation | 3-Formylchromones, Alkynes | Indium Triflate | 1-Naphthaldehyde derivatives | acs.orgacs.org |

| Oxidative Annulation | 2-Hydroxynaphthalene-1,4-diones, Internal Alkynes | Pd(II) complexes | Naphtho[2,3-b]furan-4,9-diones | nih.govacs.org |

| Stobbe Condensation | Ketone/Aldehyde, Diethyl Succinate | Sodium Ethoxide, Potassium t-butoxide | Alkylidene succinic acid half-ester | wikipedia.orgorganicreactions.orgdatapdf.com |

| Stobbe Condensation Application | 2,3-Dimethoxybenzaldehyde, Dimethyl Succinate | Base | Intermediate for tetralone synthesis | juniperpublishers.com |

Functional Group Interconversions and Modifications

Once a suitable naphthalene core with a precursor functional group is synthesized, subsequent modifications are often necessary to install the desired carbaldehyde.

The haloform reaction is a classic organic transformation that converts a methyl ketone into a carboxylic acid. wikipedia.orgyoutube.com This reaction is particularly useful in a synthetic sequence where a methyl ketone has been introduced onto the naphthalene ring via Friedel-Crafts acylation. nsf.gov The reaction proceeds by exhaustive halogenation of the methyl group's alpha-protons in the presence of a base, forming a trihalomethyl ketone intermediate. masterorganicchemistry.com This intermediate is then cleaved by nucleophilic attack of hydroxide (B78521) at the carbonyl carbon, expelling the trihalomethyl anion (a good leaving group) and forming a carboxylate, which is protonated upon acidic workup. youtube.commasterorganicchemistry.com The resulting naphthalenecarboxylic acid can then be reduced to the corresponding carbaldehyde through standard methods. The haloform reaction provides a reliable method for converting an acetyl group into a carboxyl group, thereby serving as an indirect route to the target aldehyde. nsf.govnih.gov

Selective Demethylation Strategies and Peri-Effect Considerations

The selective demethylation of dimethoxylated naphthalene derivatives is a critical transformation for accessing hydroxylated analogues, which are often valuable intermediates or final products in medicinal chemistry. In molecules like 6,7-Dimethoxynaphthalene-2-carbaldehyde, the two methoxy groups are electronically similar, making regioselective cleavage a significant challenge. The cleavage of aryl methyl ethers often requires harsh conditions and can suffer from a lack of selectivity. researchgate.net

Various reagents have been developed to cleave the stable aryl-methyl ether bond, with Lewis acids such as boron tribromide (BBr₃) being common. However, achieving monodemethylation without affecting the second methoxy group requires careful control of stoichiometry and reaction conditions. The presence of the aldehyde group at the 2-position can influence the electronic distribution of the naphthalene core, potentially offering a subtle bias for demethylation at either the 6- or 7-position, though this effect is often not sufficient for complete selectivity.

A key stereochemical and steric consideration in naphthalene chemistry is the peri-effect , which describes the interaction between substituents at the 1 and 8 positions (or 4 and 5 positions). rsc.org While this compound does not have substituents in the peri-positions, the principles of the peri-effect are crucial when designing more complex derivatives. Steric strain between peri-substituents can cause distortion of the naphthalene plane, altering the molecule's conformation and electronic properties. rsc.org This can indirectly influence the reactivity of other positions on the ring, including the susceptibility of the methoxy groups at C6 and C7 to demethylating agents. Understanding these long-range steric and electronic effects is vital for predicting and controlling regioselectivity in complex naphthalene systems.

Modern biocatalytic methods are also emerging as a viable strategy. For instance, cobalamin-dependent O-demethylases have shown success in the regioselective monodemethylation of various aryl methyl ethers, offering an environmentally benign alternative to traditional chemical methods. researchgate.net

Reduction and Oxidation Pathways

The aldehyde functional group in this compound is a versatile handle for various chemical transformations, primarily through reduction and oxidation pathways.

Reduction: The carbaldehyde group can be readily reduced to a primary alcohol, yielding (6,7-Dimethoxynaphthalen-2-yl)methanol. This transformation is typically achieved with high efficiency using standard hydride reagents.

| Reaction Type | Reagent | Product |

| Aldehyde Reduction | Sodium borohydride (B1222165) (NaBH₄) | (6,7-Dimethoxynaphthalen-2-yl)methanol |

| Aldehyde Reduction | Lithium aluminum hydride (LiAlH₄) | (6,7-Dimethoxynaphthalen-2-yl)methanol |

This interactive table summarizes common reduction pathways for the title compound.

The resulting alcohol is a key intermediate for further functionalization, such as conversion to halides, ethers, or esters.

Oxidation: Conversely, the aldehyde can be oxidized to the corresponding carboxylic acid, 6,7-Dimethoxynaphthalene-2-carboxylic acid. This reaction provides access to another important class of derivatives, including amides and esters.

| Reaction Type | Reagent | Product |

| Aldehyde Oxidation | Potassium permanganate (B83412) (KMnO₄) | 6,7-Dimethoxynaphthalene-2-carboxylic acid |

| Aldehyde Oxidation | Jones Reagent (CrO₃/H₂SO₄) | 6,7-Dimethoxynaphthalene-2-carboxylic acid |

| Aldehyde Oxidation | Tollens' Reagent [Ag(NH₃)₂]⁺ | 6,7-Dimethoxynaphthalene-2-carboxylic acid |

This interactive table summarizes common oxidation pathways for the title compound.

While the aldehyde is the most reactive site, the naphthalene ring itself can undergo oxidation under more forcing conditions, potentially initiated by radical mechanisms. researchgate.net The aerobic oxidation of related substituted naphthalenes, often catalyzed by metal salts, can lead to the formation of hydroperoxides, alcohols, and ketones on alkyl side chains or even affect the aromatic core. researchgate.net

Multi-Step Synthesis Design and Optimization

The synthesis of polysubstituted naphthalenes like this compound requires careful strategic planning to control regioselectivity. researchgate.netnih.gov Traditional electrophilic aromatic substitution methods on naphthalene can be difficult to control, often yielding mixtures of isomers. nih.gov Therefore, modern synthetic routes rely on building the substitution pattern in a controlled, stepwise manner.

A plausible multi-step synthesis for this compound can be designed starting from commercially available 2,7-dihydroxynaphthalene. The industrial synthesis of this precursor often involves the high-temperature alkali fusion of 2,7-naphthalenedisulfonic acid sodium salt. google.com

A potential laboratory-scale synthetic sequence is outlined below:

| Step | Reaction | Starting Material | Key Reagents | Product | Purpose |

| 1 | Williamson Ether Synthesis | 2,7-Dihydroxynaphthalene | Methyl iodide (CH₃I), K₂CO₃ | 2,7-Dimethoxynaphthalene | Installation of the methoxy groups. |

| 2 | Vilsmeier-Haack Formylation | 2,7-Dimethoxynaphthalene | POCl₃, DMF | This compound | Regioselective introduction of the aldehyde group at the more activated 2-position. |

This interactive table outlines a potential multi-step synthesis for the title compound.

This route leverages the directing effects of the existing oxygen substituents to achieve the desired regiochemistry in the final formylation step. Alternative modern strategies, such as those involving cycloadditions or the transmutation of isoquinolines, also provide access to substituted naphthalene cores. nih.govbeilstein-journals.org

Yield Enhancement and Process Efficiency

Parameter Optimization: As demonstrated in other multi-step organic syntheses, careful control of reaction parameters such as temperature, reaction time, and reagent stoichiometry can significantly impact product yield and purity. trine.edu For instance, in the formylation step, running the reaction at the optimal temperature can minimize the formation of side products.

| Parameter | Standard Conditions | Optimized Conditions | Impact on Yield |

| Temperature | Room Temperature | 0°C to 5°C | Increased selectivity, reduced side-product formation, higher yield. |

| Reaction Time | 12 hours | 4 hours (monitored by TLC) | Reduced product degradation, improved throughput. |

| Reagent Stoichiometry | 2.0 eq. Vilsmeier reagent | 1.2 eq. Vilsmeier reagent | Reduced waste and purification burden, cost savings. |

This interactive table provides a hypothetical comparison of standard vs. optimized conditions for the Vilsmeier-Haack formylation step.

Stereochemical Control in Naphthalene Derivatives Synthesis

While this compound is an achiral molecule, it serves as a critical building block for the synthesis of more complex, chiral naphthalene derivatives that have applications in pharmaceuticals and materials science. nih.gov The principles of stereochemical control are paramount when this scaffold is elaborated into a final target molecule containing one or more stereocenters.

The synthesis of Quinagolide, a dopamine (B1211576) D₂ receptor agonist, provides an excellent example of how stereochemistry is meticulously controlled in a multi-step synthesis starting from a dimethoxynaphthalene core. wikipedia.org The process involves several key transformations where the three-dimensional arrangement of atoms is precisely set:

Substrate-Controlled Reactions: The existing stereocenters on an intermediate guide the formation of new ones.

Stereoselective Reagents: The use of chiral reagents or catalysts ensures that a reaction proceeds with a strong preference for one stereochemical outcome. For instance, the reduction of a ketone or imine can be performed with a stereoselective reducing agent to produce a single enantiomer of the corresponding alcohol or amine. wikipedia.org

Resolution: In some cases, a racemic mixture is formed and then separated into its constituent enantiomers in a subsequent step.

In the manufacture of Quinagolide, a Birch reduction followed by an acid work-up and a subsequent reduction with sodium borohydride are among the key steps used to establish the required stereochemistry of the final octahydrobenzo[g]quinoline ring system. wikipedia.org This demonstrates that the naphthalene core acts as a rigid anchor upon which complex stereochemical architecture can be constructed through a carefully designed sequence of reactions.

Elucidation of Reactivity and Reaction Mechanisms of 6,7 Dimethoxynaphthalene 2 Carbaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group in 6,7-Dimethoxynaphthalene-2-carbaldehyde is a key site for a variety of chemical reactions, primarily involving nucleophilic attack at the electrophilic carbonyl carbon.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This fundamental reactivity is harnessed in various synthetic transformations.

Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to the aldehyde provides a classic method for carbon-carbon bond formation, leading to the synthesis of secondary alcohols. For instance, the reaction with a Grignard reagent would yield a secondary alcohol with a new alkyl or aryl substituent.

Wittig Reaction: The Wittig reaction offers a powerful and widely used method for the synthesis of alkenes from aldehydes. mnstate.eduwikipedia.org This reaction involves the treatment of the aldehyde with a phosphorus ylide (Wittig reagent). The reaction of this compound with a suitable Wittig reagent would lead to the formation of a vinyl-substituted 6,7-dimethoxynaphthalene derivative. The nature of the ylide can influence the stereochemistry of the resulting alkene. wikipedia.org

Reduction to Alcohols: The aldehyde can be readily reduced to the corresponding primary alcohol, 6,7-dimethoxy-2-naphthylmethanol. This transformation can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).

Imine Condensation Reactions

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. peerj.com This condensation reaction is typically catalyzed by acid and involves the formation of a hemiaminal intermediate followed by the elimination of water. The formation of imines is a reversible process. peerj.com These imine derivatives are valuable intermediates in their own right, finding application in the synthesis of various nitrogen-containing heterocyclic compounds and as ligands in coordination chemistry.

| Reactant (Amine) | Product (Imine) | Reaction Conditions |

| Primary Amine (R-NH2) | N-(6,7-dimethoxynaphthalen-2-ylmethylene)alkan-1-amine | Acid catalyst, removal of water |

| Aniline | N-(6,7-dimethoxynaphthalen-2-ylmethylene)aniline | Acid catalyst, removal of water |

| Hydrazine (B178648) | bis(6,7-dimethoxynaphthalen-2-ylmethylene)hydrazine | Acid catalyst, removal of water |

Derivatization for Further Functionalization

The aldehyde group serves as a versatile handle for the introduction of more complex functionalities and the construction of elaborate molecular architectures.

Pictet-Spengler Reaction: this compound can serve as a key building block in the Pictet-Spengler reaction to synthesize tetrahydroisoquinoline derivatives. This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by a cyclization and subsequent rearomatization. The resulting tetrahydroisoquinoline core is a privileged scaffold found in numerous biologically active alkaloids.

Knoevenagel Condensation: The Knoevenagel condensation provides a method for the formation of a new carbon-carbon double bond by reacting the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives, cyanoacetates). This reaction is typically base-catalyzed and proceeds through a carbanion intermediate. The resulting products are often α,β-unsaturated compounds, which are valuable precursors for further synthetic manipulations.

Aromatic Ring Reactivity and Substitution Patterns

The naphthalene (B1677914) ring of this compound is activated towards electrophilic attack due to the presence of the two electron-donating methoxy (B1213986) groups. The aldehyde group, being a deactivating group, also influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution on Activated Naphthalene Rings

The electron-rich nature of the dimethoxynaphthalene system facilitates electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The positions of substitution are governed by the directing effects of the existing substituents.

A study on the nitration of the closely related 2,3-dimethoxynaphthalene (B160810) revealed that substitution occurs at positions ortho and para to the methoxy groups. This provides a strong indication of the expected regioselectivity for this compound.

Influence of Methoxy Substituents on Reactivity

The two methoxy groups at the C-6 and C-7 positions are strong activating groups. They donate electron density to the naphthalene ring through resonance, thereby increasing its nucleophilicity and making it more susceptible to attack by electrophiles. These groups are ortho, para-directing, meaning they direct incoming electrophiles to the positions ortho and para to themselves.

Considering the structure of this compound, the positions available for electrophilic attack are C-1, C-3, C-4, C-5, and C-8. The directing effects of the two methoxy groups would strongly favor substitution at the C-5 and C-8 positions, which are ortho to the methoxy groups. The C-1 position is also a potential site for substitution. The aldehyde group at C-2 is a meta-directing deactivator, which would disfavor substitution at the C-1 and C-3 positions. The interplay of these activating and deactivating effects ultimately determines the final substitution pattern. For instance, in Friedel-Crafts acylation of 2-methoxynaphthalene (B124790), substitution is observed at the 1- and 6-positions, highlighting the influence of both electronic and steric factors. rsc.org

| Electrophilic Reagent | Expected Major Product(s) |

| HNO3/H2SO4 | 5-Nitro-6,7-dimethoxynaphthalene-2-carbaldehyde and/or 8-Nitro-6,7-dimethoxynaphthalene-2-carbaldehyde |

| Br2, FeBr3 | 5-Bromo-6,7-dimethoxynaphthalene-2-carbaldehyde and/or 8-Bromo-6,7-dimethoxynaphthalene-2-carbaldehyde |

| RCOCl, AlCl3 | 5-Acyl-6,7-dimethoxynaphthalene-2-carbaldehyde and/or 8-Acyl-6,7-dimethoxynaphthalene-2-carbaldehyde |

Mechanistic Investigations through Reaction Pathway Analysis

Understanding the potential reaction pathways of this compound is crucial for predicting its behavior in various chemical environments. While specific mechanistic studies on this exact molecule are not extensively documented in publicly available literature, plausible pathways can be inferred from the reactivity of related naphthalene derivatives and compounds with similar functional groups.

Free radical reactions are a key aspect of the atmospheric degradation and metabolism of aromatic compounds. While direct studies on radical-mediated processes of this compound are limited, the behavior of the parent naphthalene molecule provides a strong basis for predicting its reactivity. The initiation of such processes often involves reaction with hydroxyl radicals (•OH), which are highly reactive species present in biological systems and the atmosphere.

The reaction of naphthalene with •OH radicals is known to proceed via addition to the aromatic ring, forming an OH-naphthalene adduct. This adduct can then undergo further reactions, including the formation of ring-opened products. A major product of the OH radical-initiated reaction of naphthalene is 2-formylcinnamaldehyde. This suggests that the naphthalene ring of this compound would also be susceptible to radical attack, potentially leading to a variety of oxidation and cleavage products. The presence of electron-donating methoxy groups on the ring would likely influence the position of radical attack and the stability of the resulting intermediates.

In the context of radical-mediated protein oxidation, reactive species generated from such processes can include protein hydroperoxides and aldehydes, which can participate in further reactions. While not a direct study of the target compound, this highlights the potential for radical-initiated reactions to generate reactive intermediates that can interact with biological molecules.

The aldehyde group and the aromatic system of this compound are amenable to various catalytic transformations. While specific kinetic data for this compound is scarce, general principles of catalysis and kinetics for similar molecules can be applied.

One important reaction for aldehydes is catalytic hydrogenation to the corresponding alcohol. For instance, the hydrogenation of 2-ethyl-2-hexenal (B1232207) over nickel-based catalysts has been studied, revealing that the hydrogenation of the C=C bond can be easier than the C=O bond. This suggests that in the case of unsaturated naphthaldehydes, selective hydrogenation could be achieved. For this compound, catalytic hydrogenation would be expected to reduce the aldehyde to a hydroxymethyl group. The kinetics of such a reaction would depend on factors like catalyst type, hydrogen pressure, temperature, and solvent.

A relevant example of a catalyzed reaction involving a similar moiety is the retro-aldol reaction of 4-hydroxy-4-(6-methoxy-2-naphthyl)-2-butanone, which yields 6-methoxy-2-naphthaldehyde (B117158) and acetone. This reaction is catalyzed by a reactive lysine (B10760008) in a designed retroaldolase enzyme, proceeding through a protonated Schiff base intermediate. This highlights the potential for both chemical and enzymatic catalysis to facilitate reactions involving the naphthaldehyde core. The kinetics of such enzyme-catalyzed reactions are often described by Michaelis-Menten kinetics, characterized by parameters such as Km and kcat.

Interactive Table: Hypothetical Kinetic Parameters for Catalytic Hydrogenation of an Aromatic Aldehyde.

| Catalyst | Temperature (°C) | Pressure (bar) | Initial Rate (mol L⁻¹ s⁻¹) | Rate Constant (k) |

| Pd/C | 50 | 10 | 1.2 x 10⁻⁴ | 0.012 |

| Raney Ni | 70 | 20 | 2.5 x 10⁻⁴ | 0.025 |

| PtO₂ | 50 | 10 | 0.8 x 10⁻⁴ | 0.008 |

| Rh/Al₂O₃ | 60 | 15 | 1.8 x 10⁻⁴ | 0.018 |

Stability and Transformations of this compound

The stability of this compound is influenced by environmental factors such as light, heat, and the presence of oxidizing or reducing agents. The aldehyde group is susceptible to oxidation to a carboxylic acid and reduction to an alcohol. The aromatic ring can undergo various transformations, including electrophilic substitution and degradation under harsh conditions.

The photochemical stability of related compounds can provide insights. For instance, studies on the photochemical degradation of materials like MAPbBr₃ perovskite show that light exposure, especially at elevated temperatures, can lead to decomposition. While a different class of compound, this underscores the general principle that prolonged exposure to light can induce chemical changes in organic molecules. For an aromatic aldehyde like this compound, photochemical reactions could involve excitation of the π-electron system, potentially leading to radical formation or cycloaddition reactions.

The methoxy groups on the naphthalene ring are generally stable but can be cleaved under strongly acidic conditions to yield the corresponding dihydroxynaphthalene derivative. The aldehyde group can participate in a variety of condensation reactions, for example, with amines to form imines (Schiff bases) or with active methylene compounds in reactions like the Knoevenagel condensation.

Interactive Table: Potential Transformations of this compound.

| Reaction Type | Reagents | Product Functional Group |

| Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid |

| Reduction | NaBH₄, H₂/Pd | Alcohol (Hydroxymethyl) |

| Reductive Amination | R-NH₂, NaBH₃CN | Secondary Amine |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Knoevenagel Condensation | CH₂(COOH)₂ | Cinnamic acid derivative |

Strategic Applications of 6,7 Dimethoxynaphthalene 2 Carbaldehyde As a Versatile Synthetic Building Block

Construction of Complex Naphthalene (B1677914) Architectures

The unique structural framework of 6,7-Dimethoxynaphthalene-2-carbaldehyde, featuring a reactive aldehyde group on an electron-rich dimethoxy-substituted naphthalene core, renders it a valuable precursor for the synthesis of intricate molecular structures. Its utility spans the creation of larger polycyclic systems and a variety of heterocyclic compounds.

Synthesis of Polycyclic Aromatic Hydrocarbons and Heterocycles

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. nih.govresearchgate.net The synthesis of more complex PAHs often involves the annulation of additional rings onto a pre-existing aromatic scaffold. The aldehyde functionality of this compound serves as a key reactive site for such transformations. Through various condensation and cyclization reactions, the naphthalene core can be extended to form larger, more complex aromatic systems. rsc.orgrsc.org For instance, reactions with appropriate reagents can lead to the formation of dibenzocyclohepta[1,2-a]naphthalene derivatives and other elaborate polycyclic structures. rsc.org

In addition to forming larger all-carbon aromatic systems, this compound is a valuable starting material for the synthesis of a wide array of heterocycles. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of significant interest in medicinal chemistry and materials science. nih.gov The aldehyde group can readily participate in reactions with nucleophiles containing heteroatoms such as nitrogen, oxygen, and sulfur, leading to the formation of various heterocyclic rings fused to the naphthalene framework. nih.govuniv.kiev.ua This approach allows for the creation of novel naphthalene-heterocycle hybrids, which may exhibit unique biological activities and material properties. nih.gov

Precursors for Quinolone and Cinnoline (B1195905) Derivatives

Quinolone and cinnoline derivatives are important classes of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities. mdpi.comnih.govthepharmajournal.comnih.govresearchgate.net The development of efficient synthetic routes to these compounds is an active area of research. This compound can serve as a valuable precursor for the synthesis of both quinolone and cinnoline derivatives.

In the synthesis of quinolones, the aldehyde group can undergo condensation reactions with activated methylene (B1212753) compounds, followed by cyclization to form the characteristic quinolone ring system. mdpi.com The dimethoxy-substituted naphthalene core would be incorporated into the final quinolone structure, potentially influencing its biological activity.

For the synthesis of cinnoline derivatives, the aldehyde functionality can react with suitable hydrazine (B178648) derivatives. thepharmajournal.comnih.govresearchgate.net Subsequent intramolecular cyclization and aromatization would lead to the formation of a cinnoline ring fused to the naphthalene scaffold. The specific reaction conditions and the choice of reagents would determine the final structure of the resulting cinnoline derivative. thepharmajournal.comnih.govresearchgate.net

Development of Advanced Organic Linkers and Scaffolds

The structural rigidity and chemical functionality of this compound make it an excellent candidate for the development of specialized organic linkers and scaffolds for various applications in synthesis and supramolecular chemistry.

Backbone Amide Linkers in Solid-Phase Synthesis

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry. nih.govpurdue.edu The choice of linker, which connects the growing peptide chain to the solid support, is crucial for the success of the synthesis. biosynth.com Backbone amide linkers (BALs) offer the advantage of anchoring the peptide through a backbone amide bond, leaving the C-terminus free for modification. nih.govresearchgate.net

Aromatic aldehydes are key components of BALs, and dialkoxynaphthalene aldehydes have been specifically investigated for this purpose. nih.gov this compound fits this structural motif and can be used to create BALs for SPPS. nih.govpurdue.edu The synthesis of a cyclic pentapeptide has been explored using a photolabile backbone amide linker, highlighting the utility of such linkers in complex peptide synthesis. purdue.edu The general strategy involves the reductive amination of the aldehyde with the first amino acid, followed by standard peptide coupling cycles. The naphthalene scaffold provides rigidity and can influence the cleavage conditions of the final peptide from the solid support. nih.govresearchgate.net

| Linker Type | Key Feature | Application in Synthesis |

| Backbone Amide Linker (BAL) | Anchors peptide via backbone amide | Synthesis of C-terminally modified peptides |

| Photolabile Linker | Cleavage from solid support using light | Mild cleavage conditions for sensitive peptides |

Macrocyclic Arenes and Supramolecular Assemblies

Macrocyclic arenes are large, ring-shaped molecules containing aromatic subunits. They are of great interest in supramolecular chemistry due to their ability to act as hosts for smaller guest molecules. semanticscholar.orgnih.gov The synthesis of these macrocycles often relies on the condensation of aromatic building blocks with aldehyde-containing linkers. rsc.org

This compound, with its aldehyde group and extended aromatic system, is a suitable building block for the construction of novel macrocyclic arenes. rsc.org Through condensation reactions with other aromatic units, it is possible to create large, cavity-containing structures. The dimethoxy groups can influence the solubility and electronic properties of the resulting macrocycle, which in turn affects its host-guest binding capabilities. These naphthalene-based macrocycles can form layered structures and exhibit interesting complexation behavior with various guest molecules. rsc.org

Precursors for Functional Materials and Optoelectronic Components

The unique electronic and photophysical properties of the naphthalene ring system make it an attractive component for the development of advanced functional materials. ontosight.ai Compounds based on naphthalene have been explored for their potential in creating materials with specific optical and electrical characteristics. ontosight.ai

Derivatives of this compound are promising candidates for the development of functional materials. The extended π-conjugation of the naphthalene core, coupled with the electron-donating methoxy (B1213986) groups and the electron-withdrawing aldehyde group, can give rise to interesting photophysical properties, such as fluorescence. These properties can be tuned by further chemical modification.

The unique electronic structure of such naphthalene derivatives also suggests their potential use as components in optoelectronic devices. ontosight.ai By incorporating this scaffold into larger conjugated systems, it may be possible to create materials with applications in areas such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to synthesize a variety of derivatives from this compound allows for the systematic investigation of structure-property relationships in these materials.

| Compound Class | Potential Application | Key Property |

| Naphthalene Derivatives | Functional Materials | Tunable photophysical properties |

| Polycyclic Aromatic Hydrocarbons | Optoelectronic Components | Extended π-conjugation |

Design and Synthesis of Naphthalene-Based Probes and Reagents

The unique structural and photophysical properties of the naphthalene core make it an exceptional scaffold for the design of fluorescent probes and analytical reagents. The strategic placement of substituents on the naphthalene ring system allows for the fine-tuning of its electronic and steric properties, enabling the development of highly selective and sensitive detection agents for a variety of analytes. This compound, with its electron-donating methoxy groups and a reactive aldehyde functionality, serves as a valuable precursor in the synthesis of sophisticated naphthalene-based probes.

The design of such probes often revolves around the principles of photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). The aldehyde group of this compound provides a convenient handle for introducing a recognition moiety (receptor) that can selectively interact with a target analyte. This interaction modulates the photophysical properties of the naphthalene fluorophore, leading to a measurable change in fluorescence intensity or a shift in the emission wavelength.

A common and effective strategy for the synthesis of naphthalene-based probes from this compound involves the formation of a Schiff base. This reaction entails the condensation of the aldehyde with a primary amine, such as a hydrazine derivative or an aminothiophenol, to create an imine linkage. The resulting Schiff base can act as a chemosensor for various species, including metal ions and anions.

For instance, a hypothetical fluorescent probe for the detection of a specific metal ion can be conceptualized through the reaction of this compound with a suitable chelating agent containing an amino group. The binding of the target metal ion to the chelating site would alter the electronic environment of the naphthalene fluorophore, resulting in a "turn-on" or "turn-off" fluorescent response.

A representative synthetic scheme for a naphthalene-based Schiff base probe is outlined below. This synthesis is based on established chemical principles for the formation of similar chemosensors.

Synthesis of a Hypothetical Naphthalene-Based Schiff Base Probe

A versatile Schiff base probe can be synthesized by reacting this compound with thiosemicarbazide (B42300). The resulting thiosemicarbazone derivative incorporates a soft sulfur donor atom and nitrogen atoms, making it a potential candidate for the selective detection of heavy metal ions.

Reaction:

The synthesis would typically involve refluxing equimolar amounts of this compound and thiosemicarbazide in a suitable solvent, such as ethanol, with a catalytic amount of acid. The product can then be purified by recrystallization.

The characterization of the synthesized probe would involve various spectroscopic techniques to confirm its structure and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the naphthalene ring protons, the methoxy group protons, the imine proton, and the protons of the hydrazinecarbothioamide moiety. |

| ¹³C NMR | Resonances for all the carbon atoms in the molecule, including the characteristic imine carbon signal. |

| FT-IR | Vibrational bands for the C=N (imine), N-H, and C=S functional groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the product. |

| UV-Vis Spectroscopy | Absorption bands in the UV-visible region, characteristic of the extended π-conjugated system of the naphthalene Schiff base. |

| Fluorescence | Emission spectrum showing the fluorescence properties of the probe, which would be modulated upon binding to a target analyte. |

The resulting Schiff base, 2-((6,7-dimethoxynaphthalen-2-yl)methylene)hydrazinecarbothioamide, could then be investigated for its ability to act as a selective fluorescent probe for various metal ions. The binding of a metal ion to the sulfur and nitrogen donor atoms would be expected to cause a significant change in the fluorescence emission of the naphthalene moiety, providing a basis for a sensitive analytical method.

This example illustrates the utility of this compound as a versatile building block in the rational design and straightforward synthesis of novel naphthalene-based fluorescent probes and reagents for a wide range of sensing applications.

Advanced Spectroscopic Characterization and Structural Analysis of 6,7 Dimethoxynaphthalene 2 Carbaldehyde

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Infrared (IR) Spectroscopy:A published Infrared (IR) spectrum detailing the characteristic vibrational frequencies for the functional groups of 6,7-Dimethoxynaphthalene-2-carbaldehyde could not be found. This technique is essential for confirming the presence of key structural features like the carbonyl (C=O) of the aldehyde and the C-O bonds of the methoxy (B1213986) groups.

Without access to peer-reviewed research that includes the synthesis and subsequent spectroscopic characterization of this compound, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy and detailed research findings.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint for its identification and structural elucidation. The Raman spectrum of this compound is expected to exhibit characteristic bands corresponding to the vibrations of the naphthalene (B1677914) core, the methoxy groups, and the carbaldehyde functional group.

The analysis of related methoxy-naphthalene derivatives through computational methods like Density Functional Theory (DFT) can provide a reliable prediction of the vibrational frequencies and their corresponding assignments. For instance, studies on dimethoxynaphthalene isomers reveal characteristic vibrational modes that can be extrapolated to the target molecule.

Key expected vibrational modes for this compound include:

Naphthalene Ring Vibrations: The stretching and bending vibrations of the C-C bonds within the naphthalene skeleton typically appear in the 1300-1650 cm⁻¹ region. Specific modes such as ring breathing and in-plane and out-of-plane deformations of the C-H bonds are also expected at lower frequencies.

Carbaldehyde Group Vibrations: The C=O stretching vibration of the aldehyde group is a prominent feature and is anticipated to appear as a strong band in the region of 1680-1715 cm⁻¹. The C-H stretching of the aldehyde group usually gives rise to a characteristic peak around 2720-2830 cm⁻¹.

Methoxy Group Vibrations: The C-O stretching vibrations of the two methoxy groups are expected in the 1000-1300 cm⁻¹ range. The symmetric and asymmetric stretching and bending vibrations of the methyl (CH₃) groups will also be present in the spectrum.

Table 1: Predicted Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch (Aromatic) | 3050-3100 | Stretching vibrations of C-H bonds on the naphthalene ring. |

| C-H Stretch (Aldehyde) | 2720-2830 | Stretching vibration of the C-H bond in the carbaldehyde group. |

| C=O Stretch (Aldehyde) | 1680-1715 | Stretching vibration of the carbonyl group. |

| C=C Stretch (Aromatic) | 1500-1650 | Stretching vibrations of the carbon-carbon double bonds in the naphthalene ring. |

| C-O Stretch (Methoxy) | 1000-1300 | Stretching vibrations of the carbon-oxygen single bonds in the methoxy groups. |

| Ring Breathing | ~1380 | Symmetric expansion and contraction of the naphthalene ring. |

Electronic Absorption and Emission Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π→π* transitions characteristic of the extended aromatic system of the naphthalene core. The presence of methoxy and carbaldehyde substituents will influence the position and intensity of the absorption bands.

Naphthalene itself exhibits strong absorption bands in the ultraviolet region. The introduction of electron-donating methoxy groups and an electron-withdrawing carbaldehyde group leads to a bathochromic (red) shift of these bands, moving them to longer wavelengths. This is due to the extension of the conjugated system and the interaction between the substituents and the aromatic rings.

Typical electronic transitions for substituted naphthaldehydes involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. The absorption spectrum of 2-hydroxy-6-nitro-1-naphthaldehyde in acetonitrile, for instance, shows absorption bands at 295 and 340 nm, which can be indicative of the types of transitions to expect. researchgate.net For this compound, the primary absorption bands are likely to be observed in the range of 300-400 nm.

Intramolecular interactions between the substituents and the naphthalene ring play a crucial role in determining the electronic spectra. The electron-donating nature of the methoxy groups and the electron-withdrawing nature of the carbaldehyde group can lead to intramolecular charge transfer (ICT) character in some of the electronic transitions.

This ICT character can be influenced by the solvent polarity, a phenomenon known as solvatochromism. In more polar solvents, a red shift (positive solvatochromism) of the absorption and emission bands is often observed for molecules with significant ICT character in their excited state. This is due to the stabilization of the more polar excited state by the polar solvent molecules.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₁₃H₁₂O₃), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of naphthaldehyde derivatives under electron impact ionization typically follows predictable pathways. Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) or the loss of the formyl radical (CHO, M-29). libretexts.org For this specific compound, fragmentation is also expected to involve the methoxy groups.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment | Description |

|---|---|---|

| 216 | [C₁₃H₁₂O₃]⁺ | Molecular Ion (M⁺) |

| 215 | [M-H]⁺ | Loss of a hydrogen atom from the aldehyde group. |

| 201 | [M-CH₃]⁺ | Loss of a methyl radical from one of the methoxy groups. |

| 187 | [M-CHO]⁺ | Loss of the formyl radical. |

| 173 | [M-CH₃-CO]⁺ | Sequential loss of a methyl radical and carbon monoxide. |

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of a related compound, 2-methoxynaphthalene-1-carbaldehyde, reveals that the aldehyde and methoxy groups are slightly twisted relative to the naphthalene ring system. nih.gov A similar conformation can be expected for this compound. The naphthalene core itself is expected to be nearly planar.

The methoxy groups at positions 6 and 7, and the carbaldehyde group at position 2, will adopt conformations that minimize steric hindrance. The orientation of the methoxy groups can influence the electronic properties of the molecule through resonance effects. The planarity of the carbaldehyde group with respect to the naphthalene ring will affect the extent of conjugation and, consequently, the electronic spectra.

Intermolecular interactions, such as C-H···O hydrogen bonds, are likely to play a significant role in the packing of the molecules in the crystal lattice, as observed in the crystal structure of 2-methoxynaphthalene-1-carbaldehyde. nih.gov These interactions can influence the physical properties of the solid material.

Intermolecular and Intramolecular Hydrogen Bonding Interactions

In the solid state, the molecular conformation of naphthaldehyde derivatives is primarily governed by steric and electronic effects. For this compound, the potential for intramolecular hydrogen bonding is negligible due to the absence of proximate hydrogen bond donors and acceptors. The methoxy and carbaldehyde groups are not positioned to facilitate such interactions.

Conversely, intermolecular hydrogen bonds are expected to be a dominant force in the crystal lattice. Analysis of the crystal structure of the related 6-Methoxy-2-naphthaldehyde (B117158) reveals the presence of intermolecular C–H···O hydrogen bonds. researchgate.net These interactions, although weaker than conventional O-H···O or N-H···O bonds, play a crucial role in stabilizing the crystal structure. In this isomer, the aldehyde oxygen atom acts as a hydrogen bond acceptor, forming connections with aromatic C-H groups of neighboring molecules. This leads to the formation of extended chains and more complex networks within the crystal. It is highly probable that this compound would exhibit similar C–H···O intermolecular hydrogen bonding patterns, with the additional methoxy group potentially introducing further C-H donors and O acceptors, possibly leading to a more intricate hydrogen-bonding network.

A summary of the anticipated hydrogen bonding interactions is presented in the table below, based on the analysis of its isomer.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Geometry | Role in Crystal Packing |

| Intermolecular C–H···O | Aromatic C-H | Aldehyde O | 2.2 - 2.8 | Directional | Formation of chains/sheets |

| Intermolecular C–H···O | Methyl C-H (methoxy) | Aldehyde O / Methoxy O | 2.2 - 2.8 | Directional | Cross-linking of primary motifs |

Analysis of Crystal Packing and Supramolecular Motifs

The crystal packing of this compound is likely to be characterized by a dense arrangement of molecules, optimized to maximize van der Waals forces and the aforementioned intermolecular hydrogen bonds. The crystal structure of 6-Methoxy-2-naphthaldehyde, which crystallizes in the orthorhombic space group Pcab, demonstrates a herringbone packing motif, a common arrangement for aromatic compounds. researchgate.net In this motif, molecules are arranged in layers, with the orientation of molecules in adjacent layers being offset.

The supramolecular assembly is dictated by the C–H···O interactions, which link the molecules into chains running along a crystallographic axis. These chains are then further organized into a three-dimensional structure through weaker van der Waals interactions, including π-π stacking between the naphthalene cores of adjacent molecules. The presence of an additional methoxy group in this compound would likely modify the specifics of this packing, potentially leading to different interlayer spacing or a varied herringbone angle, but the fundamental principles of chain formation via hydrogen bonding and subsequent layer stacking are expected to be preserved.

The key crystallographic parameters for the isomeric 6-Methoxy-2-naphthaldehyde, which serve as a predictive model, are detailed below.

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Z |

| Orthorhombic | Pcab | 7.4720(8) | 15.6800(11) | 16.4010(15) | 8 |

Data for 6-Methoxy-2-naphthaldehyde. researchgate.net

Computational and Theoretical Investigations of 6,7 Dimethoxynaphthalene 2 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to elucidating the electronic structure, stability, and reactivity of molecules. By solving approximations of the Schrödinger equation, these methods provide detailed insights into electron distribution, molecular orbital energies, and other key quantum mechanical properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance between accuracy and computational cost. mdpi.com DFT methods are used to determine the optimized geometry of 6,7-Dimethoxynaphthalene-2-carbaldehyde, predicting bond lengths, bond angles, and dihedral angles. These calculations consistently predict a planar naphthalene (B1677914) core. mdpi.com

Key properties derived from DFT studies include the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is crucial for understanding the molecule's chemical reactivity and kinetic stability. Furthermore, DFT is employed to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm structural assignments. mdpi.com

Table 1: Illustrative Data from DFT Calculations The following table provides an example of typical parameters obtained from a DFT calculation for an organic molecule like this compound.

| Calculated Property | Example Value | Significance |

| Total Energy | -879.45 Hartrees | Indicates the electronic stability of the molecule at 0 Kelvin. |

| HOMO Energy | -6.21 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.89 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.32 eV | Correlates with chemical reactivity and electronic excitation energy. |

| Dipole Moment | 3.15 Debye | Measures the overall polarity of the molecule. |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Møller–Plesset perturbation theory (MP2) provide a higher level of theory compared to DFT for problems where electron correlation is particularly important. While computationally more demanding, ab initio calculations can serve as a benchmark for DFT results, offering more precise values for energies and molecular properties.

To understand the photophysical properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. rsc.org TD-DFT calculates the vertical excitation energies, which correspond to the absorption of light and the transition of an electron from a ground state orbital to an excited state orbital. rsc.orgru.nl These calculations allow for the simulation of the molecule's UV-visible absorption spectrum.

The results from TD-DFT include the wavelength of maximum absorption (λmax) and the oscillator strength (f), which is a measure of the transition's probability. nih.govresearchgate.net For molecules with both electron-donating (dimethoxy) and electron-withdrawing (carbaldehyde) groups, TD-DFT is crucial for identifying intramolecular charge-transfer (ICT) excitations. researchgate.net The accuracy of TD-DFT results can be influenced by the choice of the functional and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). ru.nlnih.gov

Table 2: Example of TD-DFT Output for Electronic Transitions This table illustrates the kind of data generated by TD-DFT calculations to predict a UV-Vis spectrum.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 3.45 | 359 | 0.58 | HOMO → LUMO |

| S₀ → S₂ | 3.98 | 312 | 0.12 | HOMO-1 → LUMO |

| S₀ → S₃ | 4.21 | 294 | 0.25 | HOMO → LUMO+1 |

Analysis of Aromaticity and Electron Delocalization

Aromaticity is a key concept describing the stability and electronic properties of cyclic, planar molecules with delocalized π-electrons. In substituted naphthalenes, this property is significantly influenced by the attached functional groups.

The aromaticity of the naphthalene system in this compound is modulated by its substituents. The two methoxy (B1213986) groups (-OCH₃) at positions 6 and 7 are electron-donating groups (EDG) through the resonance effect, while the carbaldehyde group (-CHO) at position 2 is an electron-withdrawing group (EWG).

Resonance-Assisted Hydrogen Bonding (RAHB) is a phenomenon where a hydrogen bond is strengthened by an adjacent π-conjugated system. nih.govresearchgate.net This concept describes how electron delocalization within a molecule can enhance the strength of an intramolecular hydrogen bond. rsc.org The strength of the hydrogen bond in such systems is coupled to the resonance within the π-system, leading to characteristic structural and spectroscopic features. nih.gov

In the context of this compound, RAHB would primarily be considered in intermolecular interactions, such as dimer formation or interactions with protic solvents. The concept suggests that the π-electron system of the naphthalene ring could influence the strength of hydrogen bonds formed by the carbaldehyde oxygen atom. The electron-donating and electron-withdrawing substituents can modulate the electron density on the carbaldehyde oxygen, thereby tuning the strength of any potential intermolecular resonance-assisted hydrogen bonds. rsc.org

Mechanistic Insights from Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone for elucidating reaction mechanisms at the molecular level. mit.edu For a molecule like this compound, these methods could provide profound insights into its chemical transformations.

Reaction Pathway Exploration and Transition State Analysis

The exploration of reaction pathways is a primary application of computational chemistry in understanding chemical reactions. wikipedia.org This involves mapping the potential energy surface of a reaction to identify the most likely route from reactants to products. Key to this is the identification and characterization of transition states, which are the energetic maxima along the reaction coordinate.

For this compound, theoretical calculations could be employed to study various reactions, such as nucleophilic additions to the carbonyl group or electrophilic aromatic substitutions on the naphthalene ring. The general approach would involve:

Geometry Optimization: Calculating the lowest energy structures of reactants, products, intermediates, and transition states.

Frequency Calculations: Confirming the nature of stationary points on the potential energy surface. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to connect it to the corresponding reactants and products.

The activation energy (ΔG‡), the energy difference between the reactants and the transition state, is a critical parameter that can be calculated to determine the feasibility and rate of a reaction.

Prediction of Reactivity and Selectivity

Computational methods are invaluable for predicting the reactivity and selectivity of chemical reactions. For this compound, this could involve predicting which sites on the molecule are most susceptible to attack or which of several possible products is most likely to form.

Several computational tools and concepts are used for these predictions:

Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the sites of electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Calculated Atomic Charges: Various methods (e.g., Mulliken, NBO) can be used to assign partial charges to each atom, providing another indicator of reactive sites.

By comparing the activation energies of competing reaction pathways, computational models can predict the regioselectivity and stereoselectivity of reactions involving this compound.

Table 1: Hypothetical Computational Data for Predicting Reactivity of this compound

| Computational Parameter | Predicted Reactive Site | Type of Reaction |

| LUMO Location | Carbonyl Carbon | Nucleophilic Addition |

| HOMO Location | Naphthalene Ring | Electrophilic Substitution |

| MEP Minimum | Carbonyl Oxygen | Protonation / Lewis Acid Coordination |

| MEP Maximum | Aromatic Protons | Deprotonation (under strong base) |

This table is illustrative and based on general principles of aldehyde reactivity. Specific values would require dedicated DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis

While this compound has a relatively rigid naphthalene core, the methoxy and carbaldehyde substituents possess rotational freedom. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule, identifying the most stable arrangements and the energy barriers between them.

An MD simulation would typically involve:

Force Field Selection: Choosing a suitable force field (e.g., AMBER, CHARMM) that accurately describes the intramolecular and intermolecular interactions of the molecule.

System Setup: Placing the molecule in a simulation box, often with a solvent to mimic experimental conditions.

Simulation Run: Solving Newton's equations of motion for all atoms in the system over a period of time, generating a trajectory of atomic positions and velocities.

Analysis: Analyzing the trajectory to determine conformational preferences, such as the dihedral angles of the methoxy and carbaldehyde groups relative to the naphthalene ring.

Understanding the preferred conformations is crucial as it can significantly influence the molecule's reactivity and its interactions with other molecules, such as enzymes or receptors in a biological context.

Table 2: Potential Conformational Dihedrals for Investigation in this compound

| Dihedral Angle | Description | Potential Conformers |

| C1-C2-C(aldehyde)-O | Orientation of the aldehyde group | Planar vs. Non-planar |

| C5-C6-O-C(methyl) | Orientation of the C6-methoxy group | In-plane vs. Out-of-plane |

| C8-C7-O-C(methyl) | Orientation of the C7-methoxy group | In-plane vs. Out-of-plane |

This table highlights the key rotational bonds that would be the focus of a conformational analysis via MD simulations.

Derivatives and Analogues of 6,7 Dimethoxynaphthalene 2 Carbaldehyde in Research

Syntheses and Characterization of Substituted Naphthaldehydes

The modification of the naphthalene (B1677914) core of 6,7-dimethoxynaphthalene-2-carbaldehyde, particularly through the introduction of hydroxyl, varied alkoxy, and halogen groups, allows for the fine-tuning of the molecule's properties.

The introduction of a hydroxyl group onto the dimethoxynaphthalene carbaldehyde framework has been a subject of significant interest. One prominent example is 6-Hydroxy-5,7-dimethoxy-naphthalene-2-carbaldehyde. The synthesis of this compound and its analogues typically involves multi-step organic reactions starting from simpler naphthalene precursors. ontosight.ai Key synthetic strategies include electrophilic aromatic substitution to introduce functional groups, as well as hydrolysis and oxidation reactions to modify existing substituents. ontosight.ai

Another relevant synthetic approach involves the Baeyer–Villiger oxidation-rearrangement. For instance, a convenient synthesis of 2,6-dihydroxynaphthalene (B47133) has been achieved starting from 6-bromo-2-naphthol (B32079). researchgate.net In this process, the hydroxyl group is first protected, followed by a halogen-metal exchange and formylation to yield a naphthaldehyde intermediate, such as 6-(methoxymethoxy)-2-naphthaldehyde. This aldehyde then undergoes a Baeyer–Villiger oxidation to yield a formate (B1220265) ester, which can be hydrolyzed to the corresponding naphthol. researchgate.net This demonstrates a viable pathway for converting a carbaldehyde group into a hydroxyl group on a substituted naphthalene ring.

The synthesis of various hydroxylated naphthaldehydes, such as 2,7-dihydroxynaphthalene-1-carbaldehyde, is also well-established, with these compounds being commercially available for use in further reactions, like imine condensations. mdpi.com

Table 1: Synthetic Methods for Hydroxylated Naphthaldehyde Analogues

| Method | Description | Example Intermediate/Product | Reference |

|---|---|---|---|

| Multi-step Synthesis | Involves electrophilic aromatic substitution, hydrolysis, and oxidation from simpler naphthalene precursors. | 6-Hydroxy-5,7-dimethoxy-naphthalene-2-carbaldehyde | ontosight.ai |

| Baeyer–Villiger Oxidation | Oxidation-rearrangement of a naphthaldehyde to a naphthol formate, followed by hydrolysis. | 6-(methoxymethoxy)-2-naphthaldehyde to 6-(methoxymethoxy)-2-naphthol formate | researchgate.net |

| Alkali Fusion & Acidification | High-temperature alkali fusion of naphthalenedisulfonic acid sodium salts, followed by acidification. | 2,7-Dihydroxynaphthalene | google.com |

The synthesis of alkoxylated analogues often involves the O-dimethylation of corresponding dihydroxynaphthalene precursors. For example, 1,6-Dimethoxynaphthalene (1,6-DMN) has been prepared with high yield and purity by the O-dimethylation of 1,6-dihydroxynaphthalene (B165171) using dimethyl sulfate (B86663) (DMS) in the presence of sodium hydroxide (B78521). researchgate.net The efficiency of this reaction is highly dependent on the choice of solvent and the method of adding the base. researchgate.net This methodology is applicable for preparing various dimethoxy-naphthalene precursors needed for carbaldehyde synthesis.

Halogenated analogues serve as important intermediates in organic synthesis. For example, 6-bromo-2-naphthol is a key starting material for synthesizing more complex derivatives. researchgate.net The bromine atom can be readily substituted via reactions like halogen-metal exchange with organolithium reagents, allowing for the subsequent introduction of other functional groups, including the carbaldehyde group via formylation with reagents like N,N-dimethylformamide (DMF). researchgate.net

Naphthalene-2-Carboxylic Acid Derivatives and Esters

The aldehyde functional group of this compound is readily oxidized to a carboxylic acid, which in turn serves as a precursor for various esters and amides.

The conversion of the carbaldehyde to a carboxylic acid is a fundamental transformation. A common method for preparing naphthalene carboxylic acids is the oxidation of the corresponding alkylnaphthalenes. For instance, polyalkyl naphthalenes can be oxidized using gaseous nitrogen dioxide (N0₂) at elevated temperatures in a suitable inert solvent to produce the corresponding polycarboxy derivatives with good yields.

Another route involves the hydrolysis of precursor compounds. Naphthalene-1,8-dicarboxylic acid, for example, can be formed through the hydrolysis of its corresponding anhydride (B1165640) in an aqueous solution. redalyc.org Similarly, alkaline hydrolysis is a standard method for converting nitrile (-CN) groups into carboxylic acids, a technique used in the synthesis of diphenylamine-dicarboxylic acid monomers from dicyano intermediates.

Naphthalene-2-carboxylic acids are valuable starting materials for creating a diverse range of derivatives. A prominent application is the synthesis of carboxamides. For example, N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides have been synthesized by condensing 6-methoxynaphthalene-2-carboxylic acid with various N-[3-(4-substituted-1-piperazinyl) propyl] amines. This reaction is typically facilitated by a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) in a solvent such as DMF.

Esterification provides another avenue for derivatization. A complex example is the '3-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-6,7-dimethoxy-1-(3,4,5-trimethoxy-phenyl)-naphthalene-2-carboxylic acid methyl ester'. researchgate.net The synthesis of such molecules highlights the ability to incorporate multiple functional groups, including methoxy (B1213986), piperazine, and ester moieties, onto the naphthalene backbone. researchgate.net

Table 2: Examples of Naphthalene-2-Carboxylic Acid Derivatives

| Derivative Type | Synthetic Approach | Example Compound | Reference |

|---|---|---|---|

| Carboxamide | Condensation of a carboxylic acid with an amine using a coupling agent (e.g., DCC). | N-[3-(4-phenyl-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamide | |

| Methyl Ester | Esterification of the corresponding carboxylic acid. | 3-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-6,7-dimethoxy-1-(3,4,5-trimethoxy-phenyl)-naphthalene-2-carboxylic acid methyl ester | researchgate.net |

Aminated and Reduced Analogues

The carbaldehyde group is a key site for reactions leading to aminated and reduced analogues, primarily through imine formation and subsequent reduction.

The reaction of a naphthaldehyde with a primary amine or hydrazine (B178648) derivative leads to the formation of a Schiff base (an imine). For example, 2,7-dihydroxynaphthalene-1-carbaldehyde readily undergoes imine condensation with Rhodamine 6G hydrazide in an overnight reflux reaction to produce the corresponding Schiff base. mdpi.com

This imine formation is the first step in reductive amination, a powerful method for converting aldehydes into amines. nih.gov The imine intermediate can be reduced in situ or isolated and then reduced in a separate step. nih.gov A common and effective reducing agent for this transformation is sodium borohydride (B1222165) in methanol. nih.gov The reaction involves the nucleophilic attack of the amine on the aldehyde, formation of a hemiaminal, dehydration to an iminium ion, and finally reduction of the iminium ion by the hydride reagent to yield the amine. This process has been successfully applied to various carbaldehydes, including those on an anthraquinone (B42736) scaffold, which is structurally related to naphthalene. Biocatalytic approaches using amine dehydrogenases (AmDHs) also represent an efficient method for the reductive amination of aldehydes and ketones.

Direct reduction of the carbaldehyde group to a primary alcohol can also be achieved using standard reducing agents like sodium borohydride, providing another class of simple analogues.

Tetrahydronaphthalene Derivatives

Tetrahydronaphthalenes, also known as tetralins, are partially hydrogenated derivatives of naphthalene. wikipedia.org The synthesis of these derivatives from naphthaldehydes typically involves the catalytic hydrogenation of one of the aromatic rings, a process that transforms the rigid, flat naphthalene system into a more flexible, partially saturated ring system. atamanchemicals.com This transformation can be achieved using a platinum catalyst. atamanchemicals.com

The general approach involves the reduction of the naphthalene ring system, which can be selectively performed to yield 1,2,3,4-tetrahydronaphthalene. This structural modification significantly alters the electronic and steric properties of the parent molecule. While direct hydrogenation of this compound is not extensively detailed in the provided research, the synthesis of various functionalized tetrahydronaphthalenes is a well-established area of organic chemistry. nih.govnih.gov For instance, iron(III)-catalyzed strategies have been developed for creating functionalized tetrahydronaphthalenes from aryl ketone precursors, highlighting the diverse synthetic routes available. nih.gov Such derivatives are considered key structural motifs in biologically active natural products and pharmaceuticals. nih.gov

Table 1: Synthetic Approaches to Tetrahydronaphthalene Derivatives

| Method | Description | Catalyst/Reagent Example | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | Direct reduction of the naphthalene aromatic ring. | Platinum (Pt) | atamanchemicals.com |

| Darzens Synthesis | Intramolecular ring-closing reaction of a 1-aryl-4-pentene. | Concentrated Sulfuric Acid | atamanchemicals.com |

| Friedel-Crafts Alkylation | Iron(III)-catalyzed reaction of pyran intermediates derived from aryl ketones. | Iron(III) chloride (FeCl₃) | nih.gov |

Amino-Naphthalene Derivatives

The introduction of amino groups onto the naphthalene scaffold can be achieved through various synthetic methods, significantly altering the molecule's chemical properties and potential applications. A prominent method for synthesizing primary, secondary, and tertiary aromatic amines from hydroxyaromatic compounds is the Bucherer reaction. tandfonline.com This reaction proceeds in an aqueous medium with sulfurous acid or its salts and can be accelerated using microwave irradiation, which reduces reaction times from hours to minutes. tandfonline.comresearchgate.net

While this compound does not possess a hydroxyl group for direct conversion via the Bucherer reaction, a synthetic pathway could involve the demethylation of one or both methoxy groups to yield the corresponding naphthol, which could then be subjected to amination. For example, selective demethylation of a trimethoxynaphthalene-2-carbaldehyde has been achieved using boron tribromide (BBr₃). kiku.dk Following amination, a variety of amino-naphthalene derivatives can be produced with yields often ranging from 70-90%. tandfonline.comresearchgate.net

Table 2: Synthesis of Amino-Naphthalene Derivatives

| Reaction | Starting Material Type | Reagents | Key Features | Reference |

|---|---|---|---|---|

| Bucherer Reaction | Hydroxynaphthalene | Amine, Sodium Bisulfite | Converts hydroxyl groups to amino groups. Can be enhanced by microwave irradiation. | tandfonline.comresearchgate.net |

| Nucleophilic Substitution | Dichloronaphthoquinone | Amines (e.g., N-Boc-L-lysine methyl ester) | Replaces chloro groups with amino functionalities. | rsc.org |

Structure-Property and Structure-Reactivity Relationship Studies of Analogues

Understanding the relationship between the structure of naphthaldehyde analogues and their chemical properties and reactivity is crucial for designing new molecules with desired functions. This involves analyzing how different substituents and their positions on the naphthalene ring, as well as the molecule's conformation, dictate its behavior.

Influence of Substituent Position and Electronic Nature

The reactivity of naphthalene derivatives is highly dependent on the position and electronic nature of their substituents. In electrophilic substitution reactions, the 1-position of naphthalene is generally more reactive than the 2-position. libretexts.org This is because the carbocation intermediate formed during substitution at the 1-position is more stable, as the positive charge can be delocalized over more resonance structures while retaining a fully aromatic benzene (B151609) ring. libretexts.org

Table 3: Electronic Effects of Common Substituents on Aromatic Rings

| Substituent | Example | Inductive Effect | Resonance Effect | Overall Effect on Reactivity (Electrophilic Aromatic Substitution) |

|---|---|---|---|---|

| Alkoxy | -OCH₃ | Withdrawing | Donating | Activating |

| Aldehyde | -CHO | Withdrawing | Withdrawing | Deactivating |

| Hydroxyl | -OH | Withdrawing | Donating | Activating |